Cas no 3521-62-8 (Erythromycin estolate)

Erythromycin estolate 化学的及び物理的性質

名前と識別子

-

- erythromycin estolate

- eritroger

- eromycin

- erythromycin,propionate(ester),compd.withmonododecylsulfate(1:1)

- erythromycin5-(3-propionate)dodecylsulfate

- erythromycinpropionate,compd.withdodecylsulfate

- erythromycinpropionatelaurylsulfate

- erythromycinpropionyllaurylsulfate

- ERYTHROMYCIN ESTOLATE, USP35

- Erythromycin 2'-propionate dodecyl sulfate

- Erythromycin 2-Propionate Dodecyl Sulfate

- Ilosone

- erythromycin propionate lauryl sulfate

- Lauromicina

- Stellamicina

- Marcoeritrex

- Biomicron

- Roxomicina

- Estomicina

- Eriscel

- Erythromycin estorate

- Neo-erycinum

- Lubomycine B

- PELS

- XRJ2P631HP

- Prospiocine

- Erytrarco

- Ery-Toxinal dodecylsulfate

- Erythromycinestolate

- Erythromycine estolate

- Propionylerythromycin lauryl sulfate

- Erythromycin propionyl laurylsulfate

- Erythromycin 2'-propionate dodecyl sulfate (salt)

- Lauryl sulfate p

- CHEBI:4846

- Erythromycin Estolate (>85%)

- HMS1921N13

- CS-0031228

- Erythromycin (as estolate)

- Erythromycin estolate (USP)

- SCHEMBL3331

- EINECS 222-532-4

- Propionic acid, 2'-ester with erythromycin, dodecyl sulfate salt

- monopropionylerythromycin laurylsulfate

- ERYTHROMYCIN ESTOLATE [MI]

- s5532

- Erythromycin, 2'-propanoate, dodecyl sulfate (salt)

- D00851

- AKOS015896121

- Erythromycin estorate (JAN)

- ERYTHROMYCIN ESTOLATE (EP MONOGRAPH)

- ERYTHROMYCIN, 2'-PROPANOATE, DODECYL SULPHATE (SALT)

- NSC-263364

- HMS500A11

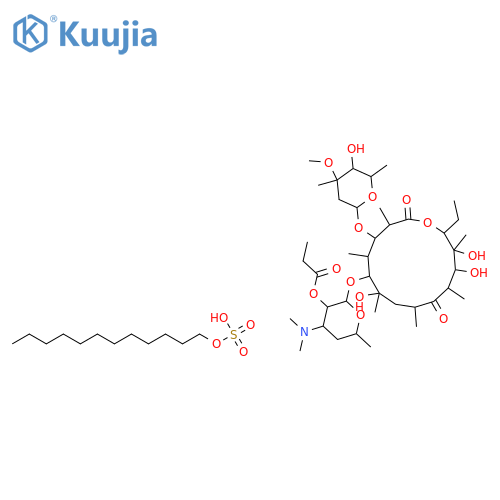

- (2S,3R,4S,6R)-4-(dimethylamino)-2-(((3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-(((2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyltetrahydro-2H-pyran-2-yl)oxy)-3,5,7,9,11,13-hexamethyl-2,10-dioxooxacyclotetradecan-6-yl)oxy)-6-methyltetrahydro-2H-pyran-3-yl propionate dodecyl sulfErythromycin estolate

- D70256

- Tox21_302229

- ERYTHROMYCIN ESTOLATE [ORANGE BOOK]

- Ilosone (TN)

- NCGC00255571-01

- AWMFUEJKWXESNL-JZBHMOKNSA-N

- Erythromycin estolate [USAN:USP:BAN:JAN]

- ERYTHROMYCIN ESTOLATE [VANDF]

- ERYTHROMYCIN 2'-PROPIONATE DODECYL SULFATE (SALT).

- DTXSID1037224

- Pharmakon1600-01501176

- NSC263364

- SPECTRUM1501176

- Erythromycin estolate (USAN:USP:BAN:JAN)

- ERYTHROMYCIN LAURYL SULFATE, PROPIONYL

- BDBM31688

- UNII-XRJ2P631HP

- ERYTHROMYCIN ESTOLATE (MART.)

- NCGC00180881-01

- ERYTHROMYCIN ESTOLATE [USP MONOGRAPH]

- CCG-38968

- ERYTHROMYCIN ESTOLATE COMPONENT OF ILOSONE SULFA

- SR-05000002085

- ERYTHROMYCIN ESTOLATE [USAN]

- ERYTHROMYCIN ESTOLATE [WHO-DD]

- (3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-4-(2,6-dideoxy-3-C-methyl-3-O-methyl-alpha-L-ribo-hexopyranosyloxy)-14-ethyl-7,12,13-trihydroxy-6-(3,4,6-trideoxy-3-(dimethylamino)-2-O-propanoyl-beta-D-xylo-hexopyranosyloxy)-3,5,7,9,11,13-hexamethyloxacyclotetradecane-2,10-dione dodecyl hydrogen sulfate

- ILOSONE SULFA COMPONENT ERYTHROMYCIN ESTOLATE

- ERYTHROMYCIN ESTOLATE (USP MONOGRAPH)

- MFCD00084691

- Erythromycin 5-(3-propionate) dodecyl sulfate

- Q27106503

- ERYTHROMYCIN 2'-PROPIONATE DODECYL SULPHATE (SALT).

- ERYTHROMYCIN ESTOLATE [USP-RS]

- LMPK04000015

- ERYTHROMYCIN ESTOLATE [MART.]

- Erythromycin, 2'-propionate, monododecyl sulfate (salt)

- NSC-757880

- Erythromycin propionate dodecylsulfate (salt)

- CAS-3521-62-8

- CHEMBL2218877

- PROPIONYL ERYTHROMYCIN LAURYL SULFATE

- Q-201066

- propionic acid, 2'-ester with erythromycin, dodecyl sulfate

- [(2S,3R,4S,6R)-4-(dimethylamino)-2-[[(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-6-methyloxan-3-yl] propanoate;dodecyl hydrogen sulfate

- Estolate, Erythromycin

- HY-N7121

- ERYTHROMYCIN ESTOLATE (USP-RS)

- C08031

- (3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-4-(2,6-dideoxy-3-C-methyl-3-O-methyl-alpha-L-ribo-hexopyranosyloxy)-14-ethyl-7,12,13-trihydroxy-6-[3,4,6-trideoxy-3-(dimethylamino)-2-O-propanoyl-beta-D-xylo-hexopyranosyloxy]-3,5,7,9,11,13-hexamethyloxacyclotetradecane-2,10-dione dodecyl hydrogen sulfate

- SR-05000002085-1

- HMS2092J15

- ERYTHROMYCIN ESTORATE [JAN]

- Lauryl sulfate propionyl erythromycin ester

- NSC 263364

- NCGC00180881-02

- 3521-62-8

- DTXCID9017224

- ERYTHROMYCIN ESTOLATE [EP MONOGRAPH]

- NSC757880

- Erythromycin propionate, compound with dodecyl sulfate

- Erythromycin estolate

-

- MDL: MFCD00084691

- インチ: 1S/C40H71NO14.C12H26O4S/c1-15-27-40(11,48)33(44)22(5)30(43)20(3)18-38(9,47)35(55-37-32(53-28(42)16-2)26(41(12)13)17-21(4)50-37)23(6)31(24(7)36(46)52-27)54-29-19-39(10,49-14)34(45)25(8)51-29;1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15/h20-27,29,31-35,37,44-45,47-48H,15-19H2,1-14H3;2-12H2,1H3,(H,13,14,15)/t20-,21-,22+,23+,24-,25+,26+,27-,29+,31+,32-,33-,34+,35-,37+,38-,39-,40-;/m1./s1

- InChIKey: AWMFUEJKWXESNL-JZBHMOKNSA-N

- ほほえんだ: S(=O)(=O)(O[H])OC([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H].O([C@@]1([H])[C@@]([H])([C@]([H])(C([H])([H])[C@@]([H])(C([H])([H])[H])O1)N(C([H])([H])[H])C([H])([H])[H])OC(C([H])([H])C([H])([H])[H])=O)[C@@]1([H])[C@@](C([H])([H])[H])(C([H])([H])[C@@]([H])(C([H])([H])[H])C([C@]([H])(C([H])([H])[H])[C@]([H])([C@@](C([H])([H])[H])([C@@]([H])(C([H])([H])C([H])([H])[H])OC([C@]([H])(C([H])([H])[H])[C@]([H])([C@]1([H])C([H])([H])[H])O[C@@]1([H])C([H])([H])[C@](C([H])([H])[H])([C@]([H])([C@]([H])(C([H])([H])[H])O1)O[H])OC([H])([H])[H])=O)O[H])O[H])=O)O[H]

計算された属性

- せいみつぶんしりょう: 1055.64000

- どういたいしつりょう: 1055.64263642g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 5

- 水素結合受容体数: 19

- 重原子数: 72

- 回転可能化学結合数: 22

- 複雑さ: 1550

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 18

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 272

じっけんとくせい

- 色と性状: No date available

- 密度みつど: 1.0053 (rough estimate)

- ゆうかいてん: 135-140°C

- ふってん: 827.7°C at 760 mmHg

- フラッシュポイント: >110°(230°F)

- 屈折率: 1.6550 (estimate)

- ようかいど: chloroform: soluble4.0ML, clear, colorless (200 mg + 4.0 mL Chloroform)

- すいようせい: Freely soluble in organic solvents, practically insoluble in water /n

- PSA: 271.96000

- LogP: 7.55400

- 酸性度係数(pKa): 6.9(at 25℃)

- かんど: Light Sensitive

- じょうきあつ: No date available

Erythromycin estolate セキュリティ情報

- シグナルワード:Danger

- 危害声明: H302-H315-H319-H335

- 警告文: P261; P264; P270; P272; P280; P285; P301+P312; P302+P352; P304+P341; P321; P330; P333+P313; P342+P311; P363; P501

- WGKドイツ:3

- 危険カテゴリコード: R22;R42/43

- セキュリティの説明: S22-S36

- RTECS番号:KF5775000

-

危険物標識:

- セキュリティ用語:S22;S36

- リスク用語:R22; R42/43

- ちょぞうじょうけん:Store at room temperature

- どくせい:LD50 orally in rats: >5000 mg/kg (Goldenthal)

Erythromycin estolate 税関データ

- 税関コード:29419000

Erythromycin estolate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E873611-5mg |

Erythromycin estolate |

3521-62-8 | GR | 5mg |

¥278.00 | 2022-01-13 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GY101-25g |

Erythromycin estolate |

3521-62-8 | 99+% | 25g |

129CNY | 2021-05-08 | |

| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0713629451-5g |

Erythromycin estolate |

3521-62-8 | 5g |

¥ 50.0 | 2024-07-19 | ||

| TRC | E650000-1g |

Erythromycin Estolate |

3521-62-8 | 1g |

$ 110.00 | 2023-09-07 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-211423-10 g |

Erythromycin Estolate, |

3521-62-8 | 10g |

¥1,512.00 | 2023-07-11 | ||

| S e l l e c k ZHONG GUO | S5532-25mg |

Erythromycin estolate |

3521-62-8 | 99.64% | 25mg |

¥794.67 | 2023-09-15 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E303515-5g |

Erythromycin estolate |

3521-62-8 | ≥600 units/mg | 5g |

¥47.90 | 2023-09-03 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E303515-100g |

Erythromycin estolate |

3521-62-8 | ≥600 units/mg | 100g |

¥362.90 | 2023-09-03 | |

| abcr | AB530390-100 g |

Erythromycin estolate; . |

3521-62-8 | 100g |

€176.80 | 2023-07-10 | ||

| TargetMol Chemicals | T15245-25 mg |

Erythromycin estolate |

3521-62-8 | 98% | 25mg |

¥ 483 | 2023-07-11 |

Erythromycin estolate 関連文献

-

Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805

-

Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912

-

Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630

-

Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036

-

6. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922

-

Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732

-

Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613

-

Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650

関連分類

- Solvents and Organic Chemicals Organic Compounds Organic acids and derivatives Organic sulfuric acids and derivatives Sulfuric acid monoesters

- Solvents and Organic Chemicals Organic Compounds Organic acids and derivatives Organic sulfuric acids and derivatives Sulfuric acid esters Sulfuric acid monoesters

Erythromycin estolateに関する追加情報

Comprehensive Overview of Erythromycin Estolate (CAS No. 3521-62-8): Properties, Applications, and Modern Relevance

Erythromycin estolate (CAS No. 3521-62-8) is a semi-synthetic macrolide antibiotic derived from erythromycin, a naturally occurring compound produced by Streptomyces erythreus. This esterified form of erythromycin is designed to enhance oral bioavailability and stability, making it a preferred choice for treating bacterial infections. The compound's unique chemical structure, which includes a lauryl sulfate ester, contributes to its improved absorption in the gastrointestinal tract compared to other erythromycin salts.

In recent years, the rise of antibiotic resistance has sparked renewed interest in macrolides like erythromycin estolate. Searches for "erythromycin estolate uses" and "erythromycin estolate vs azithromycin" have surged as patients and healthcare providers seek alternatives to broader-spectrum antibiotics. Unlike newer macrolides, erythromycin estolate retains efficacy against Gram-positive bacteria, including Streptococcus pneumoniae and Staphylococcus aureus, while also being active against some atypical pathogens like Mycoplasma.

The pharmacokinetics of erythromycin estolate (CAS No. 3521-62-8) distinguish it from other formulations. Its ester bond is hydrolyzed in the intestine, releasing active erythromycin base. This property has made it a subject of searches like "erythromycin estolate absorption rate" and "best time to take erythromycin estolate." Studies suggest peak plasma concentrations occur 2–4 hours post-administration, with food minimally affecting absorption—a key advantage over erythromycin base.

Clinically, erythromycin estolate is frequently prescribed for respiratory tract infections, skin/soft tissue infections, and as prophylaxis for rheumatic fever. The growing concern about "antibiotic stewardship" has highlighted its role in targeted therapy, particularly for penicillin-allergic patients. Online queries such as "erythromycin estolate for strep throat" and "pediatric dosing of erythromycin estolate" reflect its enduring clinical utility.

From a pharmaceutical chemistry perspective, the stability of erythromycin estolate (CAS No. 3521-62-8) under various storage conditions is frequently researched. Unlike erythromycin base, which degrades rapidly in acidic environments, the estolate form demonstrates superior shelf life. This characteristic aligns with current searches for "stable macrolide formulations" and "heat-resistant antibiotics," particularly in resource-limited settings.

The safety profile of erythromycin estolate remains a hot topic, with "erythromycin estolate side effects" being a top search query. While generally well-tolerated, it carries a higher risk of hepatotoxicity compared to other erythromycin salts—a crucial consideration in drug selection. Recent discussions about "antibiotic-associated liver injury" often reference this compound, emphasizing the need for monitoring liver enzymes during prolonged therapy.

In the era of precision medicine, research into erythromycin estolate has expanded to include pharmacogenomic considerations. Searches for "CYP3A4 and erythromycin estolate" reflect growing awareness of its metabolism via cytochrome P450 enzymes and potential drug-drug interactions. This is particularly relevant given its concurrent use with statins, anticoagulants, and other commonly prescribed medications.

Manufacturing and quality control aspects of erythromycin estolate (CAS No. 3521-62-8) continue to evolve. Analytical techniques like HPLC and mass spectrometry are now routinely employed to verify the purity of this compound, addressing concerns about "antibiotic quality assurance." The pharmaceutical industry's shift toward "green chemistry" has also influenced production methods, with searches for "eco-friendly antibiotic synthesis" increasing by 40% year-over-year.

Looking ahead, the role of erythromycin estolate in combating antimicrobial resistance remains significant. Its inclusion in WHO Essential Medicines Lists and continued appearance in treatment guidelines ensure ongoing relevance. As patients increasingly search for "old antibiotics for new infections," this time-tested macrolide demonstrates how classical pharmacotherapy can address modern challenges in infectious disease management.

3521-62-8 (Erythromycin estolate) 関連製品

- 114-07-8(Erythromycin)

- 2445-78-5(2-methylbutyl 2-methylbutyrate)

- 41365-75-7(1-\u200bAmino-\u200b3,\u200b3-\u200bDiethoxypropane)

- 26446-31-1(Glycerol 5-hydroxydecanoate)

- 1212106-97-2(((3aR,7aR)-octahydro-1H-isoindol-3a-yl)methanol HCl)

- 1807164-76-6(2-Cyano-4-(difluoromethyl)-3-nitro-5-(trifluoromethyl)pyridine)

- 1361802-28-9((3',4'-Dichloro-6-fluoro-biphenyl-2-yl)-acetic acid)

- 1795415-69-8(N-{[2-(pyrrolidin-1-yl)pyrimidin-4-yl]methyl}naphthalene-1-carboxamide)

- 1541473-44-2(2-amino-N-methyl-2-(2-methylphenyl)acetamide)

- 2228737-07-1(4,4-difluoro-1-(1H-1,2,3,4-tetrazol-5-yl)cyclohexylmethanamine)